2-Fluoro-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

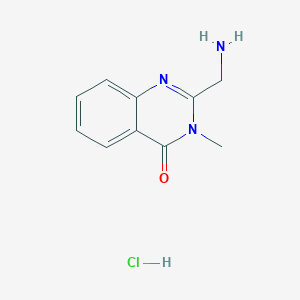

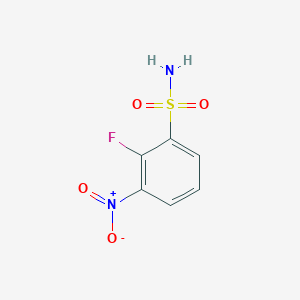

2-Fluoro-3-nitrobenzenesulfonamide is a chemical compound with a molecular formula of C6H5FN2O4S . It is related to the class of compounds known as sulfonamides, which are known for their various pharmacological activities .

Synthesis Analysis

The synthesis of 2-Fluoro-3-nitrobenzoic acid, a related compound, has been described in a patent . The process starts from o-methyl phenol, selectively generating a key intermediate 2-methyl-6-nitrophenol through nitration reaction, generating 2-chloro-3-nitrotoluene through hydroxyl chlorination, generating 2-fluoro-3-nitrotoluene through fluoro reaction, and finally oxidizing methyl to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-nitrobenzenesulfonamide can be analyzed using various computational chemistry methods. For example, Density Functional Theory (DFT) calculations can be used to obtain optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, nonlinear optical (NLO), and thermodynamic properties .Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research highlights the potential of such compounds, closely related to 2-Fluoro-3-nitrobenzenesulfonamide, in material science and corrosion prevention Kaya et al., 2016.

Versatile Synthetic Applications

Fukuyama et al. (1995) described the versatility of 2- and 4-Nitrobenzenesulfonamides in synthetic chemistry, particularly in the preparation of secondary amines and the protection of amines. The study demonstrates the compound's utility in facilitating various chemical transformations Fukuyama et al., 1995.

Asymmetric Synthesis

The asymmetric synthesis of 3'-fluorothalidomide, utilizing a combination of cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI), underscores the potential of 2-Fluoro-3-nitrobenzenesulfonamide derivatives in medicinal chemistry and drug development Yamamoto et al., 2011.

Imaging Agent Development

Shiue et al. (2001) explored the synthesis of fluorine-18 labeled sulfonureas, including analogs of hypoglycemic drugs, demonstrating the application of 2-Fluoro-3-nitrobenzenesulfonamide derivatives in developing β-cell imaging agents for diabetes research Shiue et al., 2001.

Dissociative Electron Attachment Studies

Research on nitrobenzene derivatives, including fluoronitrobenzene variants, through electron transmission spectroscopy and dissociative electron attachment spectroscopy, contributes to our understanding of molecular interactions and reaction mechanisms Asfandiarov et al., 2007.

Safety and Hazards

properties

IUPAC Name |

2-fluoro-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPBLNSGJJFTDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-nitrobenzenesulphonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2764672.png)

![5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2764674.png)

![3-[(Difluoromethoxy)methyl]piperidine hydrochloride](/img/structure/B2764675.png)

![N-(4-isopropylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2764677.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2764683.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2764686.png)

![2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile](/img/structure/B2764688.png)

![N-[(3-Ethylphenyl)methyl]-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2764691.png)